Cas no 188731-34-2 (2-Amino-4'-chloro-5-fluorobiphenyl)
2-Amino-4'-chloro-5-fluorobiphenyl Chemical and Physical Properties
Names and Identifiers
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- 4'-Chloro-5-fluoro-1,1'-biphenyl-2-amine
- 2-AMINO-4'-CHLORO-5-FLUOROBIPHENYL
- 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-amine, 2-(4-Chlorophenyl)-4-fluoroaniline
- SCHEMBL3950704
- 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-amine
- 188731-34-2
- TS-00517
- Z732776062
- G19093
- MFCD12824033
- CS-0258013
- EN300-68839
- 2-(4-chlorophenyl)-4-fluoroaniline
- AKOS010254503
- SB80426
- 2-Amino-4'-chloro-5-fluorobiphenyl
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- MDL: MFCD12824033
- Inchi: 1S/C12H9ClFN/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2
- InChI Key: IIOKEAUIKKVDHM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=C(C=CC=1N)F
Computed Properties
- Exact Mass: 221.0407551g/mol
- Monoisotopic Mass: 221.0407551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 26Ų
2-Amino-4'-chloro-5-fluorobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A579060-50mg |
2-Amino-4'-chloro-5-fluorobiphenyl |
188731-34-2 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A579060-100mg |
2-Amino-4'-chloro-5-fluorobiphenyl |
188731-34-2 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A579060-500mg |
2-Amino-4'-chloro-5-fluorobiphenyl |
188731-34-2 | 500mg |
$ 295.00 | 2022-06-08 | ||
| Apollo Scientific | PC48313-1g |
2-Amino-4'-chloro-5-fluorobiphenyl |
188731-34-2 | 95 | 1g |
£252.00 | 2025-02-21 | |
| abcr | AB540193-1 g |
4'-Chloro-5-fluoro-1,1'-biphenyl-2-amine; . |
188731-34-2 | 1g |
€311.70 | 2023-04-14 | ||
| Enamine | EN300-68839-0.05g |
2-(4-chlorophenyl)-4-fluoroaniline |
188731-34-2 | 95.0% | 0.05g |
$46.0 | 2025-03-21 | |
| Enamine | EN300-68839-0.1g |
2-(4-chlorophenyl)-4-fluoroaniline |
188731-34-2 | 95.0% | 0.1g |
$68.0 | 2025-03-21 | |
| Enamine | EN300-68839-0.25g |
2-(4-chlorophenyl)-4-fluoroaniline |
188731-34-2 | 95.0% | 0.25g |
$98.0 | 2025-03-21 | |
| Enamine | EN300-68839-0.5g |
2-(4-chlorophenyl)-4-fluoroaniline |
188731-34-2 | 95.0% | 0.5g |
$154.0 | 2025-03-21 | |
| Enamine | EN300-68839-1.0g |
2-(4-chlorophenyl)-4-fluoroaniline |
188731-34-2 | 95.0% | 1.0g |
$197.0 | 2025-03-21 |
2-Amino-4'-chloro-5-fluorobiphenyl Suppliers
2-Amino-4'-chloro-5-fluorobiphenyl Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 2-Amino-4'-chloro-5-fluorobiphenyl
Introduction to 2-Amino-4'-chloro-5-fluorobiphenyl (CAS No. 188731-34-2)
2-Amino-4'-chloro-5-fluorobiphenyl (CAS No. 188731-34-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including an amino group, a chlorine atom, and a fluorine atom, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 2-Amino-4'-chloro-5-fluorobiphenyl consists of a biphenyl core with specific functional groups attached. The biphenyl moiety, which is a common scaffold in many bioactive compounds, provides a rigid and planar structure that can interact with biological targets in a precise manner. The presence of the amino group imparts basic properties to the molecule, while the chlorine and fluorine substituents contribute to its lipophilicity and electronic properties. These features collectively influence the compound's pharmacokinetic and pharmacodynamic profiles.
Recent studies have highlighted the potential of 2-Amino-4'-chloro-5-fluorobiphenyl as a lead compound for the development of drugs targeting various diseases. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory activity by modulating key signaling pathways involved in inflammation. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators of inflammatory responses.
In addition to its anti-inflammatory properties, 2-Amino-4'-chloro-5-fluorobiphenyl has also shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways. For example, it has been reported to downregulate the expression of Bcl-2, an anti-apoptotic protein, thereby sensitizing cancer cells to apoptosis-inducing agents. This makes it a potential candidate for combination therapy approaches in oncology.
The synthetic route for 2-Amino-4'-chloro-5-fluorobiphenyl involves several well-established chemical transformations. One common approach is to start with 4-chloro-3-fluorophenylboronic acid and couple it with 2-nitrobenzene using Suzuki coupling conditions. The resulting nitro compound is then reduced to form the desired amino derivative. This synthetic strategy allows for high yields and good purity, making it suitable for large-scale production.
In terms of safety and toxicity, preliminary studies have indicated that 2-Amino-4'-chloro-5-fluorobiphenyl exhibits low cytotoxicity towards normal cells at therapeutic concentrations. However, further investigations are necessary to fully evaluate its safety profile and potential side effects. Preclinical studies are currently underway to assess its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its toxicity in animal models.
The future prospects for 2-Amino-4'-chloro-5-fluorobiphenyl are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity for specific biological targets. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its bioavailability and reduce potential side effects. These advancements could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
In conclusion, 2-Amino-4'-chloro-5-fluorobiphenyl (CAS No. 188731-34-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the field.
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